Product packaging for 2-Methylbenzo[d]oxazol-5-ol(Cat. No.:CAS No. 23997-94-6)

2-Methylbenzo[d]oxazol-5-ol

Cat. No.: B1353514
CAS No.: 23997-94-6
M. Wt: 149.15 g/mol
InChI Key: VWFUDKCJVNWDPI-UHFFFAOYSA-N
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Description

Significance of the Benzoxazole (B165842) Scaffold in Chemical and Biological Sciences

The benzoxazole scaffold, a heterocyclic compound comprised of a benzene (B151609) ring fused to an oxazole (B20620) ring, holds a privileged position in the fields of chemical and biological sciences. thieme-connect.comigi-global.com Its structural motif is a key component in a multitude of naturally occurring and synthetically developed compounds that exhibit a wide array of biological activities. ijrrjournal.comnih.gov This has rendered the benzoxazole nucleus a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ijrrjournal.com

The versatility of the benzoxazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with diverse chemical properties and biological functions. jocpr.com These derivatives have been extensively investigated and have shown promise in numerous therapeutic areas. The broad spectrum of biological effects associated with benzoxazole-containing compounds includes antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral properties. ijrrjournal.comwisdomlib.org

In addition to their medicinal applications, benzoxazoles are also valuable in materials science. They can serve as fluorescent probes due to their high Stokes shift and photophysical stability, which is attributed to an excited-state intramolecular proton transfer mechanism. jocpr.com This property makes them useful in the development of novel polymeric materials with potential applications in electronics and optoelectronics. smolecule.com

Research Context of Substituted Benzoxazoles, with a Focus on 2-Methylbenzo[d]oxazol-5-ol

The ongoing research into substituted benzoxazoles is driven by the quest for new and improved therapeutic agents and advanced materials. wisdomlib.org Scientists continuously explore different synthetic strategies, including solution-phase, multicomponent, green, and solid-phase chemistry, to create novel benzoxazole derivatives. thieme-connect.com

A specific compound of interest within this class is This compound . This particular substituted benzoxazole has been a subject of investigation in medicinal chemistry. For instance, it has been utilized as a starting material in the synthesis of novel compounds with potential biological activities. nih.gov Research has explored its role as a building block for creating more complex molecules with targeted pharmacological profiles. nih.gov

Furthermore, derivatives of 2-methylbenzo[d]oxazole have been synthesized and evaluated for their inhibitory activity against enzymes such as monoamine oxidase (MAO), which are targets for treating neuropsychiatric and neurodegenerative disorders. researchgate.net This highlights the potential of the 2-methylbenzo[d]oxazole core in designing potent and selective enzyme inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1353514 2-Methylbenzo[d]oxazol-5-ol CAS No. 23997-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-benzoxazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFUDKCJVNWDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447125
Record name 2-Methylbenzo[d]oxazol-5-ol
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URL https://comptox.epa.gov/dashboard/DTXSID70447125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23997-94-6
Record name 5-Hydroxy-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23997-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzo[d]oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties of 2 Methylbenzo D Oxazol 5 Ol

The fundamental characteristics of 2-Methylbenzo[d]oxazol-5-ol are crucial for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
CAS Number 23997-94-6
Appearance Solid
Purity Typically offered at 95% or 98% purity. fluorochem.co.uksigmaaldrich.com

| Storage Temperature | Inert atmosphere, room temperature. sigmaaldrich.combldpharm.com |

Synthesis and Manufacturing of 2 Methylbenzo D Oxazol 5 Ol

The synthesis of benzoxazole (B165842) derivatives, including 2-Methylbenzo[d]oxazol-5-ol, can generally be achieved through several established chemical reactions. A common and traditional method involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. thieme-connect.com

For the specific synthesis of 2-methyl substituted benzoxazoles, a typical precursor would be an appropriately substituted o-aminophenol which is then reacted with acetic acid or a related acetylating agent. For instance, the synthesis of 2-methylbenzo[d]oxazol-5-amine has been achieved by reacting 2,4-diaminophenol (B1205310) with acetic acid. researchgate.net A similar principle would apply to the synthesis of this compound, likely starting from 4-amino-3-hydroxy-phenol or a related precursor.

Purification of the final product is typically achieved through standard laboratory techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Chemical Properties and Reactivity

The chemical behavior of 2-Methylbenzo[d]oxazol-5-ol is dictated by the functional groups present in its structure: the benzoxazole (B165842) ring system, the methyl group at the 2-position, and the hydroxyl group at the 5-position.

The hydroxyl group (-OH) on the benzene (B151609) ring is a key site for reactivity, allowing for reactions such as alkylation. For example, this compound has been reacted with 1,4-dibromobutane (B41627) in a two-step alkylation sequence to prepare intermediates for the synthesis of G protein-biased D2 dopamine (B1211576) receptor partial agonists. nih.gov

Biological and Pharmacological Activities

While research on the specific biological activities of 2-Methylbenzo[d]oxazol-5-ol itself is part of a broader exploration, studies on its derivatives have revealed significant pharmacological potential.

Derivatives of 2-methylbenzo[d]oxazole have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. researchgate.net These enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. researchgate.net In one study, certain 2-methylbenzo[d]oxazole derivatives demonstrated potent and selective inhibition of MAO-B. researchgate.net

The general class of benzoxazoles is known to exhibit a wide range of biological effects, including antimicrobial and anticancer activities. nih.gov For example, various benzoxazole (B165842) derivatives have shown activity against Gram-positive bacteria and different fungal strains. nih.govijpsonline.com

Research Applications

Established and Emerging Synthetic Strategies for Benzoxazole (B165842) Core Formation

The formation of the benzoxazole ring system is a cornerstone of synthetic organic chemistry, with numerous methods developed to achieve this transformation efficiently. These strategies often involve the construction of the oxazole (B20620) ring fused to a benzene (B151609) ring, starting from appropriately substituted phenols.

Cyclization reactions are fundamental to the synthesis of the benzoxazole core. A common and traditional approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives. For the synthesis of this compound, this would typically involve the reaction of 2-amino-4-nitrophenol (B125904) or a related precursor with an acetic acid equivalent, followed by reduction of the nitro group and subsequent cyclization.

Modern variations of this cyclization often employ coupling agents or catalysts to facilitate the reaction under milder conditions. For instance, the use of polyphosphoric acid (PPA) or other dehydrating agents can promote the cyclization of an o-acylaminophenol intermediate.

A notable development in cyclization strategies is the use of intramolecular cyclodesulfurization. An efficient solid-phase methodology has been developed for the synthesis of 2-aminobenzo[d]oxazole derivatives, which involves the preparation of a polymer-bound 2-aminobenzo[d]oxazole resin via the cyclization of a 2-hydroxyphenylthiourea (B72812) resin. researchgate.net This key intermediate is formed by the addition of 2-aminophenol (B121084) to an isothiocyanate-terminated resin. researchgate.net The cyclization to the benzoxazole can be promoted by various reagents, including mercuric oxide (HgO). researchgate.net

Another innovative approach involves a divergent and regioselective synthesis from ortho-hydroxyaryl N-H ketimines. acs.org This method can lead to either 3-substituted benzisoxazoles or 2-substituted benzoxazoles through a common N-Cl imine intermediate. acs.org A Beckmann-type rearrangement mediated by sodium hypochlorite (B82951) (NaOCl) is proposed for the formation of the 2-substituted benzoxazole. acs.org

The table below summarizes various cyclization strategies for benzoxazole synthesis.

Starting MaterialsReagents/ConditionsProduct TypeReference
o-aminophenols and aldehydesSamarium triflate in aqueous medium2-substituted benzoxazoles organic-chemistry.org
o-aminophenols and β-diketonesBrønsted acid and CuI2-substituted benzoxazoles organic-chemistry.org
o-bromoaryl derivativesCopper(II) oxide nanoparticles in DMSOSubstituted benzoxazoles organic-chemistry.org
N-(2-halophenyl)benzamidesCopper(II) ferrite (B1171679) nanoparticlesSubstituted benzoxazoles organic-chemistry.org
2-aminophenol and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)BF3·Et2O2-aminobenzoxazoles acs.orgnih.gov
2-hydroxyphenylthiourea resinHgO in 1,4-dioxanePolymer-bound 2-aminobenzo[d]oxazole researchgate.net
ortho-hydroxyaryl N-H ketiminesNaOCl2-substituted benzoxazoles acs.org

Multi-component reactions (MCRs) and one-pot protocols have emerged as powerful tools in the synthesis of complex molecules like benzoxazole derivatives, offering advantages in terms of efficiency, atom economy, and reduced waste. nih.govrsc.orgnih.gov These reactions allow for the construction of the benzoxazole core from simple, readily available starting materials in a single synthetic operation.

A common MCR for benzoxazole synthesis involves the reaction of catechols, aldehydes, and ammonium (B1175870) acetate. nih.govnih.gov This approach has been successfully catalyzed by various metal catalysts, including iron(III) and zirconium(IV) complexes. nih.govnih.gov For example, an Fe(III)-salen complex has been shown to be an effective catalyst for the one-pot synthesis of benzoxazole derivatives from catechols, ammonium acetate, and aldehydes. acs.org Similarly, zirconium tetrachloride (ZrCl4) has been utilized as a green Lewis acid catalyst for the same transformation in ethanol. nih.gov

Copper complexes have also been employed to catalyze the multicomponent synthesis of benzoxazole derivatives. rsc.orgrsc.org One study reported the use of mononuclear copper(II) complexes with "NNO" tridentate ligands for the synthesis of a wide range of substituted benzoxazoles under mild conditions. rsc.orgrsc.org The proposed mechanism involves the generation of a phenoxyl radical complex. rsc.orgrsc.org

Furthermore, a metal-free, one-pot strategy has been developed using molecular iodine as a catalyst for the reaction of catechols, ammonium acetate, and various carbonyl compounds (alkenes, alkynes, or ketones) to afford benzoxazole derivatives in high yields. scispace.com

The following table provides an overview of selected multi-component reactions for benzoxazole synthesis.

ReactantsCatalystProduct TypeReference
Catechol, benzyl (B1604629) alcohol/benzyl methyl ether, ammonium acetateFe(NO3)3·9H2O2-arylbenzoxazoles nih.gov
Catechol, aldehyde, ammonium acetateFe(III)-salen complexBenzoxazole derivatives acs.org
Catechol, aldehyde, ammonium acetateZirconium tetrachloride (ZrCl4)Benzoxazole derivatives nih.gov
Catechol, aldehyde, ammonium acetateMononuclear copper(II) complexesSubstituted benzoxazoles rsc.orgrsc.org
Catechols, ammonium acetate, alkenes/alkynes/ketonesMolecular iodine (I2) in DMSO2-arylbenzoxazoles scispace.com

The development of novel and efficient catalytic systems is a major focus in modern organic synthesis, and the preparation of benzoxazoles is no exception. Catalysts not only improve reaction rates and yields but can also offer enhanced selectivity and milder reaction conditions.

Metal-based catalysts are widely employed. Copper-catalyzed systems are particularly prevalent, facilitating reactions such as the intramolecular cyclization of o-bromoaryl derivatives and the direct C-H amination of benzoxazoles. organic-chemistry.org Iron catalysts, such as iron(III) nitrate (B79036) and Fe(III)-salen complexes, have proven effective in multicomponent reactions. nih.govacs.org Zirconium tetrachloride has been highlighted as an environmentally friendly Lewis acid catalyst. nih.gov

Metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalysts. A manganese-based MOF, Mn-TPADesolv, has demonstrated excellent catalytic activity in the synthesis of benzoxazole derivatives from o-aminophenols and various aromatic aldehydes, with high turnover numbers and frequencies. bohrium.com

In addition to metal catalysts, organocatalysts and metal-free systems are gaining traction. Molecular iodine, for instance, has been used to catalyze the synthesis of benzoxazoles from catechols. scispace.com Ionic liquids, such as 1-butylpyridinium (B1220074) iodide, have been developed as green and recyclable catalysts for the direct oxidative amination of benzoxazoles at room temperature. mdpi.com Furthermore, PEG-SO3H has been reported as a novel and efficient catalyst for the synthesis of benzoxazole derivatives. arabjchem.org

The table below lists various catalytic systems used in benzoxazole synthesis.

Catalyst TypeSpecific CatalystReaction TypeReference
Metal CatalystCopper(II) oxide nanoparticlesIntramolecular cyclization organic-chemistry.org
Metal CatalystFe(NO3)3·9H2OMulti-component reaction nih.gov
Metal CatalystZirconium tetrachloride (ZrCl4)Multi-component reaction nih.gov
Metal-Organic FrameworkMn-TPADesolvCondensation of o-aminophenols and aldehydes bohrium.com
Metal-Free CatalystMolecular iodine (I2)Multi-component reaction scispace.com
Ionic Liquid1-butylpyridinium iodideOxidative C-H amination mdpi.com
Polymer-Supported CatalystPEG-SO3HCondensation/Cyclization arabjchem.org

Regioselective Synthesis and Isomer Control

The regioselective synthesis of substituted benzoxazoles is crucial, as the position of substituents on the benzoxazole core can significantly impact the biological activity of the molecule. Controlling the formation of specific isomers is a key challenge in synthetic design.

One approach to achieving regioselectivity is through a divergent synthesis strategy. For example, the reaction of ortho-hydroxyaryl N-H ketimines can be directed to form either 3-substituted benzisoxazoles or 2-substituted benzoxazoles by altering the reaction conditions. acs.org The use of anhydrous conditions favors the formation of the benzisoxazole, while the presence of aqueous NaOCl promotes a rearrangement to the benzoxazole. acs.org

Another strategy involves the regioselective functionalization of the pre-formed benzoxazole ring or its precursors. For instance, a one-pot method for the preparation of 2-arylbenzoxazoles from N-arylbenzamides has been developed using iron(III)-catalyzed bromination of the aryl ring, followed by copper(I)-catalyzed O-cyclization. researchgate.net This method allows for the controlled introduction of substituents.

Furthermore, unexpected regioselective formations have been observed. The reaction of o-acetaminophenols with the Vilsmeier reagent can unexpectedly yield 2-formylpyrido[2,1-b]benzoxazoles in addition to the expected 2-(benzoxazol-2'-yl)-3-dimethylaminoacroleins. nih.govacs.org Refluxing the latter in acetic anhydride (B1165640) leads to the isomeric 4-formylpyrido[2,1-b]benzoxazoles, demonstrating a method for controlling the position of the formyl group. nih.govacs.org

Derivatization Strategies for Structural Diversification and Functionalization

The ability to chemically modify the benzoxazole scaffold, particularly at specific positions, is essential for generating structural diversity and for structure-activity relationship (SAR) studies in drug discovery.

The hydroxyl group at the 5-position of the 2-methylbenzo[d]oxazole core is a key handle for derivatization. This functional group can be modified through various chemical transformations to introduce a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

Standard etherification reactions can be employed to introduce alkyl or aryl groups. For example, the reaction of this compound with various benzyl bromides in the presence of a base can yield the corresponding 5-benzyloxy derivatives. researchgate.net This strategy has been used to synthesize a series of 2-methylbenzo[d]oxazole derivatives that were evaluated as monoamine oxidase (MAO) inhibitors. researchgate.net

Esterification is another common modification, where the hydroxyl group is reacted with an acyl chloride or anhydride to form an ester linkage. These derivatives can act as prodrugs, which are cleaved in vivo to release the active hydroxyl compound.

Furthermore, the hydroxyl group can be used as a directing group for further functionalization of the aromatic ring or can be converted to other functional groups, such as amines or halogens, through multi-step synthetic sequences. The modification of hydroxyl groups is a well-established strategy in medicinal chemistry to enhance properties like solubility, metabolic stability, and target binding affinity. nih.govulpgc.es

The following table provides examples of derivatization at the 5-hydroxyl position.

ReagentReaction TypeResulting Functional GroupReference
Benzyl bromideWilliamson ether synthesis5-Benzyloxy researchgate.net
Acyl chloride/anhydrideEsterification5-Acyloxy-
Alkyl halideWilliamson ether synthesis5-Alkoxy-

Derivatization for Analytical Enhancement and Novel Analog Generation

Derivatization of the this compound core structure is a key strategy for two primary objectives: enhancing its detectability for analytical purposes and generating novel analogs with tailored biological activities. These chemical modifications can target the phenolic hydroxyl group or other positions on the benzoxazole ring system, leading to a diverse array of new chemical entities.

For analytical enhancement, derivatization is often employed to introduce moieties that improve separation in chromatographic techniques or that provide a more robust signal for various detectors. For instance, the attachment of fluorescent tags can significantly increase the sensitivity of detection in high-performance liquid chromatography (HPLC) with fluorescence detection. tandfonline.com Similarly, for gas chromatography (GC), derivatization is a crucial step to increase the volatility and thermal stability of the analyte, often by converting the polar hydroxyl group into a less polar ether or ester. colostate.eduresearchgate.net

In the context of drug discovery and development, the generation of novel analogs through derivatization is a fundamental approach. By systematically modifying the parent structure of this compound, researchers can explore the structure-activity relationships (SAR) and optimize the compound's properties. This has led to the synthesis of derivatives with potential applications as enzyme inhibitors, receptor ligands, and imaging agents. nih.govresearchgate.netnih.gov For example, a series of thirteen 2-methylbenzo[d]oxazole derivatives were synthesized and assessed for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. researchgate.net

The synthesis of these derivatives often involves the reaction of the hydroxyl group of this compound with various electrophiles. A common synthetic route involves the reaction of this compound with different substituted alkyl or aryl halides in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). researchgate.netresearchgate.net This straightforward nucleophilic substitution reaction allows for the introduction of a wide range of functional groups, thereby creating a library of novel analogs.

The following data tables summarize representative derivatization reactions and the resulting structural analogs of this compound.

Table 1: Selected Derivatization Reactions for this compound

Reactant 1Reactant 2ConditionsResulting Derivative ClassReference
This compound1,4-Dibromobutane (B41627)K₂CO₃, EtOH, refluxBromoalkoxybenzoxazole intermediate nih.gov
This compound(5-((2,2-Difluorovinyl)oxy)pyridin-2-yl)methanolToluene, cyanomethylenetributylphosphorane, 100°CPyridinylmethoxy-2-methylbenzoxazole nih.gov
This compoundVarious benzyl and pyridylmethyl halidesDMF, K₂CO₃, rt, 24 hO-substituted 2-methylbenzoxazoles researchgate.net

Table 2: Examples of Novel Structural Analogs Derived from this compound

Analog Name/StructureModification from Parent CompoundIntended Purpose/FindingReference
5-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butoxy)-2-methylbenzo[d]oxazoleAddition of a piperazine-containing butyl chain at the 5-hydroxyl position.Dopamine D₂/D₃ receptor partial agonist nih.gov
5-((5-((2,2-Difluorovinyl)oxy)pyridin-2-yl)methoxy)-2-methylbenzo[d]oxazoleEther linkage to a difluorovinyloxypyridine moiety at the 5-hydroxyl position.Radioligand for imaging huntingtin aggregates nih.gov
2-Methyl-5-((4-nitrobenzyl)oxy)benzo[d]oxazoleBenzylation of the 5-hydroxyl group with a 4-nitrobenzyl group.Monoamine oxidase (MAO) inhibitor researchgate.net
2-Methyl-5-(pyridin-2-ylmethoxy)benzo[d]oxazoleEther linkage to a pyridin-2-ylmethyl group at the 5-hydroxyl position.Monoamine oxidase (MAO) inhibitor researchgate.net

Inhibition of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the metabolism of neurotransmitter amines. researchgate.net Their inhibition is a key therapeutic strategy for managing neuropsychiatric and neurodegenerative conditions like depression and Parkinson's disease. researchgate.netresearchgate.net Derivatives of 2-methylbenzo[d]oxazole have been identified as potent inhibitors of both MAO isoforms. researchgate.net

Selective MAO-A Inhibition Profiles

Several 2-methylbenzo[d]oxazole derivatives have demonstrated notable inhibitory activity against the MAO-A isoform. Research has shown that specific substitutions on the benzoxazole core can modulate this activity. For instance, compounds 2c and 2e from a synthesized series were found to be the most effective MAO-A inhibitors, with IC50 values of 0.670 µM and 0.592 µM, respectively. researchgate.net The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. In general, many derivatives show a preference for inhibiting MAO-B over MAO-A, resulting in high selectivity index (SI) values. researchgate.net

Potent MAO-B Inhibition Profiles

The 2-methylbenzo[d]oxazole scaffold has proven to be particularly effective for developing potent and selective MAO-B inhibitors. researchgate.net This is significant for the treatment of Parkinson's disease, where MAO-B inhibitors can increase dopamine levels. researchgate.net In one study, all thirteen synthesized 2-methylbenzo[d]oxazole derivatives were potent MAO-B inhibitors with IC50 values below 0.04 µM. researchgate.net

Compounds 1d and 2e emerged as the most potent MAO-B inhibitors, with exceptionally low IC50 values of 0.0023 µM and 0.0033 µM, respectively. researchgate.net Their high potency and selectivity for MAO-B make them promising lead compounds for the development of new anti-Parkinsonian agents. researchgate.net

Inhibition of human MAO-A and MAO-B by 2-methylbenzo[d]oxazole derivatives. researchgate.net
CompoundIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (SI) for MAO-B
1a4.690.023204
1b2.060.019108
1c3.000.03683
1d1.020.0023443
1e1.110.0042264
1f5.360.030179
2a10.50.014750
2b1.530.0057268
2c0.6700.0056120
2d2.320.017136
2e0.5920.0033180

Mechanistic Insights into MAO Binding

Molecular docking studies have provided valuable insights into how these derivatives interact with the active sites of MAO-A and MAO-B. researchgate.net The binding orientation of these inhibitors within the enzyme's cavity explains their potency and selectivity. For example, the predicted binding mode for compound 1a in MAO-B shows the 2-methylbenzo[d]oxazole ring system positioned deep within the active site. researchgate.net

In the case of the highly potent inhibitor 2e , docking simulations predict different binding orientations in MAO-A and MAO-B. These differential interactions with key amino acid residues in the active sites of the two isoforms likely account for its observed inhibitory profile. researchgate.net Specifically, the ability of the ligand to interact with residues in the substrate cavity, such as the "aromatic cage," is crucial for its inhibitory function. springernature.com The conformation of gating residues, like Ile-199 in MAO-B, can also influence inhibitor binding. nih.gov

Antimicrobial Efficacy

Benzoxazole derivatives are recognized for their broad spectrum of antimicrobial activity, targeting various bacteria and fungi. ontosight.airesearchgate.netnih.gov This activity makes them an interesting class of compounds for combating infectious diseases.

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MICs)

Derivatives of this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of antibacterial potency.

Studies have reported the antibacterial activity of various derivatives. For instance, one highly functionalized benzoxazole derivative was tested against Escherichia coli and Bacillus subtilis. researchgate.net Other research has systematically evaluated derivatives against a panel of bacteria including Staphylococcus aureus, Sarcina lutea, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.govbg.ac.rsijpsonline.com

Specifically, 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 1 ) and 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol (Compound 2 ) showed very good activity against S. lutea and E. coli. bg.ac.rsijpsonline.com Compound 2 generally exhibited greater activity against E. coli and S. aureus compared to Compound 1 . ijpsonline.com Some Schiff base derivatives of benzo[d]oxazol-5-amine have also shown good antibacterial activity against Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. researchgate.net

Minimum Inhibitory Concentrations (MICs) of this compound Derivatives Against Various Bacteria.
DerivativeBacteriumMIC (mg/mL)Reference
Compound 1Sarcina lutea0.020 bg.ac.rsijpsonline.com
Compound 1Escherichia coli0.039 bg.ac.rsijpsonline.com
Compound 1Proteus hauseri0.625 bg.ac.rsijpsonline.com
Compound 1Clostridium sporogenes0.625 bg.ac.rsijpsonline.com
Compound 2 Sarcina lutea0.020 bg.ac.rsijpsonline.com
Compound 2Escherichia coli0.020 ijpsonline.com
H-Box[(2-OMe-4-NMe2)Ph]-OMeBacillus subtilis>0.06 (very high) nih.gov

*Compound 1: 2-(4-methoxyphenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

**Compound 2: 2-(4-trifluoromethyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol

Antifungal Activity Assessment

In addition to their antibacterial properties, benzoxazole derivatives have been evaluated for their effectiveness against fungal pathogens. ontosight.airesearchgate.net Fungal infections, particularly from species like Candida albicans and Aspergillus niger, pose a significant health threat. nih.govmdpi.com

Anticancer and Cytotoxic Activities

The benzoxazole scaffold, a key component of this compound, is recognized for its significant potential in the development of novel anticancer agents. ontosight.ai Derivatives of this core structure have demonstrated a wide spectrum of antitumor activity. nih.govresearchgate.net Research has focused on synthesizing and evaluating various 2-substituted benzoxazoles for their efficacy against cancer. nih.govresearchgate.net

In one study, a series of 2-amino-aryl-7-aryl-benzoxazole derivatives were designed and tested for their anticancer properties. nih.gov Fourteen of these compounds showed cytotoxic effects against human A549 lung cancer cells. nih.gov Notably, compound 12l emerged as the most potent, with an EC50 of 0.4 μM, which is comparable to the established anticancer drug doxorubicin. nih.gov However, this compound exhibited low selectivity when tested against normal monkey kidney Vero cells. nih.gov Further investigation of eight of the most potent or selective compounds in other cancer cell lines (MCF7, NCI-H187, and KB) revealed that only compound 12l had a measurable EC50 of 3.3 μM in the KB cell line, suggesting a specific cytotoxicity towards A549 cells for this series of compounds. nih.gov

Another study focused on new phortress (B1677703) analogues, where the benzothiazole (B30560) core was replaced with a benzoxazole ring system. nih.gov Phortress is a prodrug whose active metabolite is a potent agonist of the aryl hydrocarbon receptor (AhR), leading to the expression of the CYP1A1 gene and subsequent anticancer activity. nih.gov Two of the synthesized benzoxazole derivatives, compounds 3m and 3n, displayed significant anticancer effects against various cancer cell lines when compared to doxorubicin. nih.gov To understand their mechanism, biotransformation studies were conducted, and it was found that these compounds likely induce CYP1A1/2 enzymes, similar to phortress. nih.gov

Furthermore, novel series of benzoxazole derivatives were designed as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. researchgate.net Several of these compounds demonstrated potent anticancer activities against HepG2, HCT-116, and MCF-7 cancer cell lines. researchgate.net Specifically, compounds 5e and 5c were powerful inhibitors of VEGFR-2, with IC50 values of 0.07 ± 0.01 and 0.08 ± 0.01 µM, respectively, which were lower than the reference drug sorafenib. researchgate.net

The cytotoxic activity of various benzoxazole derivatives has been evaluated across different cancer cell lines, as detailed in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
12l A549 (Lung)0.4 nih.gov
12l KB3.3 nih.gov
3m MultipleAttractive anticancer effect nih.gov
3n MultipleAttractive anticancer effect nih.gov
5e HepG2 (Liver)4.13 ± 0.2 researchgate.net
5e HCT-116 (Colon)6.93 ± 0.3 researchgate.net
5e MCF-7 (Breast)8.67 ± 0.5 researchgate.net
5c HepG2 (Liver)5.93 ± 0.2 researchgate.net
5c HCT-116 (Colon)7.14 ± 0.4 researchgate.net
5c MCF-7 (Breast)8.93 ± 0.6 researchgate.net
5f HepG2 (Liver)6.58 ± 0.4 researchgate.net
5f HCT-116 (Colon)9.10 ± 0.8 researchgate.net
5f MCF-7 (Breast)10.11 ± 0.9 researchgate.net
6b HepG2 (Liver)8.10 ± 0.7 researchgate.net
6b HCT-116 (Colon)7.91 ± 0.6 researchgate.net
6b MCF-7 (Breast)12.31 ± 1.0 researchgate.net
6c HepG2 (Liver)9.95 ± 0.9 researchgate.net
6c HCT-116 (Colon)12.48 ± 1.1 researchgate.net
6c MCF-7 (Breast)15.70 ± 1.4 researchgate.net
5d HepG2 (Liver)8.75 ± 0.7 researchgate.net
5d HCT-116 (Colon)9.52 ± 0.5 researchgate.net
5d MCF-7 (Breast)9.95 ± 0.8 researchgate.net

Anticonvulsant Properties

Derivatives of the benzoxazole structure have been a focal point in the search for new anticonvulsant agents. scispace.com Various studies have synthesized and screened novel benzoxazole derivatives for their potential to manage seizures.

Another study synthesized several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and found that some displayed significant anticonvulsant activity in mice. nih.gov It was observed that introducing a halogen atom at the 5-position of the benzisoxazole ring enhanced activity but also increased neurotoxicity. nih.gov Among the synthesized compounds, 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) was considered the most promising due to its favorable ratio of neurotoxicity to effective dose. nih.gov

In a different approach, a series of 5-carbomethoxybenzoxazole derivatives were prepared. scispace.com Several of these compounds, including 6b, 6d, 6h, 6j, 6m, 6p, 6q, and 6s, showed potent activity in the anti-MES test, which appeared to correlate with their lipophilicity. scispace.com

Furthermore, novel semicarbazone-containing benzoxazole derivatives were synthesized and evaluated. benthamdirect.com In the MES test, compounds Ve and Vl were found to be highly active, providing protection at a low dose of 30mg/kg after 0.5 hours, indicating a rapid onset of action. benthamdirect.com These compounds also showed activity in the scPTZ model. benthamdirect.com

The table below summarizes the anticonvulsant activity of selected benzoxazole derivatives.

Compound/Derivative SeriesModelKey FindingsReference
Benzoxazole with 1,2,4-triazolone (5f) MESED50 of 22.0 mg/kg; acts via GABA modulation. nih.gov
3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) MES/NeurotoxicityMost promising due to favorable neurotoxicity to efficacy ratio. nih.gov
5-carbomethoxybenzoxazoles (6b, 6d, 6h, etc.) MESPotent activity correlated with lipophilicity. scispace.com
Semicarbazone-containing benzoxazoles (Ve, Vl) MES & scPTZHighly active at low doses with rapid onset. benthamdirect.com

Anti-HIV Activity and Reverse Transcriptase Inhibition

The benzoxazole nucleus has been explored for its potential in developing new anti-HIV agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

In one study, various series of 2-substituted benzoxazoles were synthesized and evaluated for their anti-HIV-1 activity. nih.govresearchgate.net Compound 7a from this series demonstrated moderate anti-HIV-1 activity, with a maximum cell protection of 36.6% at a concentration of 2 x 10^-5 µM. nih.govresearchgate.net

Another research effort focused on difluoromethylbenzoxazole (DFMB) pyrimidine (B1678525) thioether derivatives as NNRTIs. nih.gov These compounds were found to be potent against wild-type HIV-1 reverse transcriptase with low cytotoxicity. nih.gov The most promising compound, 24, exhibited a significant EC50 value of approximately 6.4 nM against HIV-1 IIIB and an excellent selectivity index of over 15,477. nih.gov However, its activity against drug-resistant strains was moderate. nih.gov

A separate study investigated 2,5,6-substituted benzoxazole derivatives for their ability to inhibit HIV-1 reverse transcriptase (RT). nih.gov These compounds were found to inhibit the in vitro binding of thymidine (B127349) to the RT enzyme, with IC50 values ranging from 0.34 µmol/L to 6.3 x 10^5 µmol/L. nih.gov

The table below presents the anti-HIV activity of selected benzoxazole derivatives.

Compound/Derivative SeriesTargetActivityReference
Compound 7a HIV-1Moderate (36.6% max cell protection at 2 x 10⁻⁵ µM) nih.govresearchgate.net
Compound 24 (DFMB pyrimidine thioether) HIV-1 Reverse TranscriptaseEC50 of ~6.4 nM (HIV-1 IIIB) nih.gov
2,5,6-substituted benzoxazoles HIV-1 Reverse TranscriptaseIC50 range: 0.34 µmol/L - 6.3 x 10⁵ µmol/L nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for managing Alzheimer's disease. dergipark.org.trjournalejmp.com The benzoxazole structure has been identified as a promising scaffold for the development of new AChE inhibitors. nih.gov

In one study, a series of N-substituted-5-chloro-2(3H)-benzoxazolone derivatives were synthesized and their AChE inhibitory activity was evaluated using Ellman's method. dergipark.org.trscispace.com The results indicated that the 5-chloro-2-(3H)-benzoxazolone scaffold demonstrated varying levels of inhibition against the AChE enzyme, dependent on the structural differences of the substituents. dergipark.org.trscispace.com At a concentration of 10⁻³ M, the compounds showed an inhibition range of 69.90-81.84%, which decreased to 7.55-33.07% at 10⁻⁴ M. scispace.com Compound 10 was the most active in this series, with 80.27% and 33.7% inhibition at 10⁻³ M and 10⁻⁴ M, respectively. scispace.com

Another study evaluated 2,5-substituted benzoxazole derivatives as inhibitors of both AChE and butyrylcholinesterase (BChE). nih.gov At a concentration of 50 µM, compound 11 from this series showed significant inhibition of both AChE (90.21%) and BChE (68.58%). nih.gov

The inhibitory activities of various benzoxazole derivatives against AChE are summarized in the table below.

Compound/Derivative SeriesConcentration% AChE InhibitionReference
N-substituted-5-chloro-2(3H)-benzoxazolones 10⁻³ M69.90 - 81.84 scispace.com
Compound 10 10⁻³ M80.27 scispace.com
Compound 10 10⁻⁴ M33.7 scispace.com
2,5-substituted benzoxazole (Compound 11) 50 µM90.21 nih.gov

Modulation of Pre-mRNA Splicing

Pre-mRNA splicing is a fundamental process in gene expression, and its dysregulation is implicated in various diseases, including cancer. nih.govfrontiersin.org Small molecules that can modulate pre-mRNA splicing are therefore of significant therapeutic interest. frontiersin.org

The process of pre-mRNA splicing is catalyzed by the spliceosome, a complex machinery that removes introns and joins exons. nih.gov Small molecule modulators can target components of this machinery, leading to changes in splicing patterns. nih.gov While some splicing modulators can have global effects, which may lead to toxicity, there is evidence for a degree of specificity in their action. nih.gov

Research has identified that 2-aryl benzoxazole derivatives can act as modulators of pre-mRNA splicing. researchgate.net Specifically, a 2-aryl benzoxazole derivative, compound B6, was found to interrupt the signal-dependent pre-mRNA splicing of the tissue factor (TF) by targeting Clk1, a member of the Cdc2-like kinase family that phosphorylates SR proteins involved in splice site recognition. researchgate.netacs.org

The discovery of dual inhibitors of Clk1/4 and Dyrk1A/1B, such as hydroxybenzothiophene ketones, has shown that targeting these kinases can efficiently modulate alternative pre-mRNA splicing. acs.org This highlights the potential of kinase inhibitors, including those with a benzoxazole core, to act as splicing modulators.

Dopamine Receptor Modulation and Ligand Bias

The D2 dopamine receptor (D2R) is a primary target for antipsychotic and anti-Parkinson's drugs. nih.gov The concept of "biased agonism" or "functional selectivity" has emerged as a promising therapeutic strategy. Biased ligands selectively activate certain downstream signaling pathways of a G protein-coupled receptor (GPCR) over others, potentially offering improved efficacy and fewer side effects. nih.gov

Starting from this compound, a series of compounds were synthesized and identified as G protein-biased D2R partial agonists. nih.gov These ligands preferentially activate the G protein-dependent signaling pathway while having less of an effect on the β-arrestin pathway. This biased signaling is a desirable characteristic for the development of new antipsychotic medications.

Dopamine receptors are categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which generally couple to Gs/olf and Gi/o proteins, respectively, to modulate adenylyl cyclase activity. frontiersin.org The modulation of these receptors through various mechanisms, including the formation of receptor hetero-oligomers, plays a crucial role in regulating neuronal functions. frontiersin.org The development of ligands that can selectively modulate these complex signaling pathways is an active area of research.

Elucidation of Key Structural Features for Potency and Selectivity

SAR studies on benzoxazole derivatives have successfully identified key structural components that govern their potency and selectivity against various biological targets. The benzoxazole scaffold itself is recognized as a critical element for the biological activities observed in this class of compounds. esisresearch.org

Key findings from SAR studies include:

Influence of the Heterocyclic Nucleus: The nature of the fused heterocyclic ring system has a profound impact on antimicrobial activity. For instance, replacing the benzoxazole ring with a benzothiazole nucleus has been shown to enhance activity against Staphylococcus aureus. esisresearch.org

Substitution at Position 5: The electronic properties of substituents at the 5-position of the benzazole ring are critical for antifungal activity. Studies have demonstrated that the presence of electron-withdrawing groups, such as a nitro or chloro group, at this position increases the potency against Candida albicans. esisresearch.org

Impact of the "Warhead": In the context of G protein-coupled receptor kinase 2 (GRK2) inhibitors, the choice of the hinge-binding moiety, or "warhead," is a key determinant of both potency and selectivity. Replacing a benzodioxole warhead with an indazole in paroxetine (B1678475) derivatives led to more potent GRK2 inhibitors, although this came at the cost of reduced selectivity. nih.gov This highlights a trade-off between the strength of interaction with the target and the ability to discriminate between related targets.

Role of Electron Density: For benzoxazole derivatives targeting the human estrogen receptor (ER-beta), vibrational spectroscopy studies have indicated that binding activity is strongly influenced by the electron density within the π-bonding system of the backbone scaffold. nih.gov

A study on 2-methylbenzo[d]oxazole derivatives as monoamine oxidase (MAO) inhibitors revealed that specific substitutions significantly influence their inhibitory potency and selectivity for MAO-A versus MAO-B. researchgate.net For example, compound 1d with a 4-nitro substitution on the styryl group was the most potent MAO-B inhibitor, while compound 2e with a 4-chloro group was a potent inhibitor of both MAO-A and MAO-B. researchgate.netresearchgate.net

Impact of Substituent Variation on Biological Profiles

The systematic variation of substituents on the 2-methylbenzo[d]oxazole core has been a cornerstone of SAR investigations, providing deep insights into how different functional groups modulate biological activity. The presence of electron-withdrawing and electron-releasing groups at various positions on the benzoxazole ring system can enhance the antimicrobial and antiproliferative effects of these compounds. researchgate.net

A detailed investigation into the MAO inhibitory properties of a series of 2-methylbenzo[d]oxazole derivatives illustrates the profound impact of substituent changes on biological profiles. researchgate.net The table below presents the in vitro inhibitory activities (IC₅₀ values) of thirteen such derivatives against human MAO-A and MAO-B.

CompoundSubstituent (R)IC₅₀ (µM ± SD) MAO-AIC₅₀ (µM ± SD) MAO-BSelectivity Index (SI)
1aH4.69 ± 0.6900.023 ± 0.0031204
1b4-Br2.06 ± 0.0680.019 ± 0.0041108
1c4-CN3.00 ± 0.6650.036 ± 0.005983
1d4-NO₂1.02 ± 0.1240.0023 ± 0.0007443
1e4-Cl1.11 ± 0.1780.0042 ± 0.0007264
1f4-CH₃5.36 ± 0.1580.030 ± 0.011179
2aH10.5 ± 1.390.014 ± 0.0034750
2b4-Br1.53 ± 0.2690.0057 ± 0.001268
2c4-CN0.670 ± 0.0330.0056 ± 0.0008120
2d4-NO₂2.32 ± 0.2290.017 ± 0.0041136
2e4-Cl0.592 ± 0.0510.0033 ± 0.0005179
2f4-CH₃1.34 ± 0.2310.0068 ± 0.0011197
2g4-OCH₃1.25 ± 0.1650.010 ± 0.0022125

The data clearly shows that substitutions on the phenyl ring attached to the benzoxazole core lead to a wide range of potencies and selectivities. For instance, the introduction of a nitro group (compound 1d ) or a cyano group (compound 2c ) resulted in highly potent inhibitors of MAO-B and MAO-A, respectively. researchgate.net

Advanced QSAR Modeling Techniques

QSAR modeling represents a computational and statistical approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.com This methodology allows for the prediction of the activity of novel compounds, thereby accelerating the drug discovery process. ijpsdronline.com For benzoxazole derivatives, various advanced QSAR techniques have been employed, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and k-Nearest Neighbor (kNN) methods. ijpsdronline.comchem-soc.sinih.gov

A critical aspect of QSAR modeling is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov These can include constitutional, topological, electronic, and hydrophobic parameters. allsubjectjournal.com In studies of benzoxazole derivatives, descriptors related to lipophilicity (e.g., XlogP2, ABlogP) and solubility (e.g., AClogS, ABlogS) have been identified as particularly important for predicting antifungal activity. chem-soc.si

The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. ijpsdronline.com Common validation techniques include:

Internal Validation: Often performed using a leave-one-out (LOO) cross-validation procedure, which yields a cross-validation coefficient (q²). A high q² value (typically > 0.5) is indicative of a robust model. nih.govmdpi.com

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated. The predictive R² (R²pred) is a key metric, with values greater than 0.6 generally considered acceptable. nih.gov

Other Statistical Parameters: The coefficient of determination (R²), root mean square error (RMSE), and Fisher's statistic (F-test) are also used to evaluate the goodness-of-fit and statistical significance of the model. nih.govnih.gov

The table below summarizes key statistical parameters from a QSAR study on benzoxazine (B1645224) derivatives, a related class of compounds, highlighting the validation of MLR and ANN models.

ModelParameterTraining SetTest Set
MLRStandard Error0.0160.018
0.920
ANNStandard Error0.0120.017
0.949

Well-validated QSAR models serve as powerful predictive tools in drug design. nih.gov By establishing a reliable correlation between structure and activity, these models can be used to estimate the biological potency of virtual or newly synthesized compounds, thereby prioritizing synthetic efforts. nih.gov For instance, QSAR models developed for benzoxazole and related heterocyclic compounds have demonstrated good predictive ability for antifungal activity, allowing for the estimation of activity for structurally similar molecules. chem-soc.si The predictive power is often confirmed by a high degree of agreement between the predicted and experimentally determined biological activities for an external test set of compounds. mdpi.com Models with high R² values for the test set (e.g., 0.93 for MLR and 0.95 for ANN in some studies) indicate excellent predictive capability. nih.gov

A novel extension of traditional SAR is the Spectral Structure-Activity Relationship (S-SAR) analysis. This technique utilizes spectroscopic data, such as that from infrared and Raman spectroscopy, to correlate changes in the vibrational state of a molecule with its biological activity. nih.gov

In a study involving benzoxazole derivatives targeting the human estrogen receptor (ER-beta), S-SAR analysis was successfully employed. nih.gov Researchers identified specific infrared and Raman band shifts that correlated with the binding activity of the compounds. nih.gov This approach provided evidence that the binding affinity was strongly influenced by the electron density in the π-bonding system of the benzoxazole scaffold. nih.gov S-SAR offers a unique perspective by directly relating the physical and electronic state of specific molecular subcomponents to their role in the binding process, providing valuable insights for optimizing ligand-receptor interactions. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jscimedcentral.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule like this compound or its derivatives to a biological target. jscimedcentral.comnih.gov

Binding site analysis involves identifying the specific pocket or groove on a protein surface where a ligand can bind and estimating the strength of this interaction, often expressed as a binding energy score (in kcal/mol). For derivatives of 2-methylbenzoxazole, docking studies have been performed against various protein targets to elucidate their mechanism of action.

For instance, in studies involving DNA gyrase, a bacterial enzyme, benzoxazole derivatives have been shown to bind within the active site. ijpsonline.com The binding affinity is quantified by the interaction energy, with more negative values indicating a stronger interaction. One study found that a benzoxazole derivative exhibited a binding energy of –6.56 kcal/mol with DNA gyrase, engaging in multiple hydrophobic interactions. ijpsonline.com Similarly, derivatives of 2-methylbenzo[d]oxazole have been docked into the active sites of human monoamine oxidase A (MAO-A) and B (MAO-B), enzymes targeted for treating neurodegenerative disorders. researchgate.net These simulations calculate the interaction energies of the ligand with active site residues to understand the basis of its inhibitory potency. researchgate.net

Table 1: Example Interaction Energies of Benzoxazole Derivatives with Protein Targets

Compound Type Protein Target Binding Energy (kcal/mol)
Benzoxazole derivative (1) DNA Gyrase -6.56 ijpsonline.com
Benzoxazole derivative (2) DNA Gyrase -6.92 ijpsonline.com

This table is illustrative of data obtained from molecular docking studies on related benzoxazole compounds.

A crucial outcome of docking simulations is the identification of specific amino acid residues within the target's binding site that are critical for ligand recognition and stability. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

In the context of 2-methylbenzo[d]thiazole derivatives, which are structurally similar to their oxazole counterparts, docking into the active site of MAO-B revealed interactions with several key residues. researchgate.net These include Cys172, Ile199, Gln206, Ile316, Tyr326, Tyr398, and Tyr435. researchgate.net The interactions with tyrosine residues, in particular, are often favorable. researchgate.net The identification of these residues is vital not only for understanding the binding mechanism but also for designing new analogues with improved selectivity and affinity. nih.gov

Table 2: Critical Residues in MAO-B Active Site Interacting with Benzazole Derivatives

Residue Potential Interaction Type
Cys172 Hydrophobic/Covalent
Ile199 Hydrophobic
Gln206 Hydrogen Bonding/Polar
Ile316 Hydrophobic
Tyr326 Pi-pi Stacking, Hydrogen Bonding
Tyr398 Pi-pi Stacking, Hydrogen Bonding

Based on findings for structurally related benzothiazole derivatives interacting with MAO-B. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of this complex over time. nih.gov Following docking, the resulting complex is placed in a simulated physiological environment (a solvated, neutralized system) and its movements are calculated over a period of nanoseconds. nih.gov

The stability of the complex is assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. researchgate.net A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. researchgate.net These simulations are computationally intensive and often employ force fields like CHARMM36m to define the physics of the atomic interactions. nih.gov The process typically involves energy minimization of the complex, followed by equilibration under constant volume and temperature (NVT) and then constant pressure and temperature (NPT) conditions before the final production run. nih.gov

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules from first principles. scispace.com It is a powerful tool for understanding molecular reactivity, geometry, and energetics. researchgate.netsemanticscholar.org

DFT calculations can determine the distribution of electrons within this compound, providing insights into its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive. DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, further predicting how it will interact with other species. researchgate.netsemanticscholar.org Computational studies on related oxazol-5-one derivatives using the B3LYP/6-311G(d,p) level of theory have successfully simulated these properties. researchgate.netsemanticscholar.org

Table 3: Illustrative Frontier Orbital Data from DFT Calculations

Parameter Description
E(HOMO) Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.

This table describes the type of data generated by DFT studies.

Tautomers are structural isomers of a chemical compound that readily interconvert. This process commonly involves the migration of a proton. For this compound, the presence of the hydroxyl group at the 5-position allows for potential keto-enol tautomerism, where the phenolic form (enol) could exist in equilibrium with a keto form (a quinone-like structure).

DFT calculations are highly effective for studying such tautomeric equilibria. longdom.org By optimizing the geometry and calculating the total electronic energy of each potential tautomer, researchers can determine their relative stabilities. researchgate.netresearchgate.net The tautomer with the lower calculated energy is predicted to be the more predominant form under equilibrium conditions. researchgate.net Furthermore, these calculations can explore the molecule's conformational preferences, such as the rotational barrier of the hydroxyl group, to identify the most stable three-dimensional arrangement. longdom.org Studies on related 2-phenacylbenzoxazoles have used DFT methods to successfully investigate the equilibrium between ketimine and enolimine tautomers. researchgate.net

Identification of this compound as a Lead Compound or Scaffold for Drug Discovery

A lead compound is a chemical structure that displays pharmacological activity and serves as a starting point for modification to create more potent and selective drugs. libretexts.org The benzoxazole ring system, a key feature of this compound, is considered a "privileged scaffold" in medicinal chemistry because it is a component of numerous marketed drugs with a wide array of biological activities. ijpsonline.comnih.gov

The this compound structure itself has been explicitly identified as a valuable starting material or lead compound in several drug discovery campaigns. Researchers utilize its foundational structure to synthesize libraries of related molecules, aiming to identify derivatives with enhanced therapeutic properties. nih.govnih.gov For instance, it has been used as the chemical starting point for creating G protein-biased D2 dopamine receptor partial agonists and for developing multi-target directed ligands for Alzheimer's disease. nih.govnih.gov

Strategies for Optimizing Efficacy, Selectivity, and Drug-like Properties

Structure-Activity Relationship (SAR) Studies: A primary strategy involves systematic modification of the lead compound's structure to understand which parts of the molecule are essential for its biological activity. openaccessjournals.comnih.gov For derivatives of this compound, this has included:

Modification at the 2-position: Replacing the methyl group with other substituents. In the pursuit of dopamine D2 receptor ligands, replacing the methyl group with ethyl, isopropyl, or methylamine (B109427) groups resulted in compounds with very weak efficacy in β-arrestin recruitment while maintaining Gi/o efficacy. nih.gov

Substitution on the Benzene Ring: Adding different chemical groups to the benzene portion of the benzoxazole core.

Alteration of the 5-hydroxy Group: The hydroxyl (-OH) group at the 5-position is often a key site for modification. For example, it can be used as a handle to attach larger chemical moieties through an ether linkage, as was done in the synthesis of D2 dopamine receptor agonists where it was connected to a 1,4-dibromobutane linker. nih.gov

Scaffold Hopping and Isosteric Replacement: Sometimes, the entire core scaffold may be responsible for undesirable properties like toxicity. biosolveit.de "Scaffold hopping" is a strategy where the benzoxazole core is replaced with a structurally different but functionally similar ring system (a bioisostere) to improve properties while retaining activity. biosolveit.de For example, replacing an oxazole with an oxadiazole or a benzoxazole with a benzothiazole are common isosteric replacement strategies. researchgate.netnih.gov In one study, the modification of the C-5 side chain and isosteric substitution of a benzoxazinyl-oxazolidinone with a benzothiazinyl-oxazolidinone led to an increase in antibacterial activity. nih.gov

Improving Drug-Like Properties: Natural products and initial lead compounds often have limitations such as poor solubility or stability that hinder their clinical development. scienceopen.com Techniques are used to overcome these issues. For instance, the introduction of specific functional groups, like the gem-dimethyl group, has been shown to improve the drug-like properties of therapeutic agents. scienceopen.com Late-stage functionalization (LSF) is an advanced strategy that allows for the modification of complex molecules at a late stage of synthesis, providing an efficient way to improve the drug-like properties of promising candidates. nih.gov

Therapeutic Applications and Disease Targets

Derivatives built upon the this compound scaffold have been investigated for a range of therapeutic applications, targeting various diseases by interacting with specific biological molecules.

Neurodegenerative and Psychiatric Disorders:

Monoamine Oxidase (MAO) Inhibition: The most prominent application is the inhibition of MAO-A and MAO-B, enzymes that metabolize neurotransmitters. researchgate.net MAO-A inhibitors are used as antidepressants, while MAO-B inhibitors are used to treat Parkinson's disease. researchgate.net Derivatives of 2-methylbenzo[d]oxazole have shown highly potent and selective inhibition of MAO-B, with some compounds exhibiting IC₅₀ values in the nanomolar range, making them promising candidates for treating neurodegenerative conditions. researchgate.net

Alzheimer's Disease: Alzheimer's is a multifactorial disease involving cholinergic deficits and amyloid-beta plaque formation. nih.gov A multi-target directed ligand (MTDL) strategy has been used to design benzoxazole derivatives that can address multiple pathological factors simultaneously. One optimized derivative, compound 92 , showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and also significantly inhibited amyloid-beta aggregation. nih.gov

Dopamine D2 Receptor Modulation: Derivatives have been developed as G protein-biased partial agonists for the dopamine D2 receptor, a target for antipsychotic medications. nih.gov

Splicing Modulation: A specific derivative, 6-(6-(((1R,2R,3S,5S)-2-fluoro-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)amino)pyridazin-3-yl)-2-methylbenzo[d]oxazol-5-ol , has been patented as a small molecule splicing modulator for treating neurological diseases like Huntington's disease. wipo.int

Antimicrobial Activity:

The benzoxazole scaffold is a core component of compounds tested for antibacterial and antifungal properties. ijpsonline.comresearchgate.net Derivatives have shown activity against various bacterial strains, including Bacillus subtilis, Klebsiella pneumoniae, and Escherichia coli. researchgate.net The mechanism of action for some of these compounds is believed to be the inhibition of essential bacterial enzymes like DNA gyrase. ijpsonline.com

The table below summarizes the inhibitory activities of selected derivatives based on the 2-methylbenzo[d]oxazole scaffold against various biological targets.

DerivativeTargetIC₅₀ Value (µM)Therapeutic Area
Compound 1d researchgate.netMAO-B0.0023Neurodegenerative Disorders
Compound 2e researchgate.netMAO-B0.0033Neurodegenerative Disorders
Compound 2e researchgate.netMAO-A0.592Neurodegenerative Disorders
Compound 2c researchgate.netMAO-A0.670Neurodegenerative Disorders
Compound 92 nih.govAcetylcholinesterase (AChE)0.052Alzheimer's Disease
Compound 92 nih.govButyrylcholinesterase (BuChE)1.085Alzheimer's Disease

Perspectives and Future Directions in 2 Methylbenzo D Oxazol 5 Ol Research

Emerging Research Areas and Unexplored Biological Targets

While benzoxazole (B165842) derivatives have been traditionally investigated for their anticancer, antimicrobial, and anti-inflammatory properties, new research is unveiling a broader range of potential therapeutic applications. wisdomlib.orgnih.govglobalresearchonline.net The versatility of the benzoxazole core allows for the synthesis of diverse chemical libraries, which are being screened against a growing number of biological targets. wisdomlib.org

Emerging Therapeutic Areas:

Recent studies have highlighted the potential of benzoxazole derivatives in several novel areas:

Neurodegenerative Diseases: Certain derivatives are being investigated as monoamine oxidase (MAO) inhibitors, which are targets for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease. researchgate.netresearchgate.net

Antiviral Applications: The benzoxazole nucleus is being explored for its potential against various viruses, including HIV. wisdomlib.orgglobalresearchonline.net

Antidiabetic Agents: Some benzoxazole compounds have shown potential as α-glucosidase inhibitors, a target for managing diabetes. researchgate.net

Psoriasis Treatment: Benzoxazole derivatives have demonstrated immunosuppressive and anti-inflammatory effects that could be beneficial in treating psoriasis. nih.gov

Unexplored Biological Targets:

The full therapeutic potential of 2-Methylbenzo[d]oxazol-5-ol and its analogs is likely yet to be realized. Many biological targets remain underexplored for their interaction with this class of compounds. Some of these include:

Kinase Inhibition: While some research has focused on targets like VEGFR-2 for cancer, a vast number of other kinases involved in various diseases remain to be investigated. nih.govnih.govnih.gov

Ion Channel Modulation: The effect of benzoxazole derivatives on various ion channels, which are crucial in many physiological processes, is an area ripe for exploration.

Epigenetic Targets: The potential for these compounds to modulate epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, is a largely unexplored but promising avenue for cancer and other diseases.

The following table summarizes some of the key biological targets that have been identified for benzoxazole derivatives, highlighting the breadth of their potential applications.

Biological Target CategorySpecific ExamplesAssociated Diseases
EnzymesMonoamine Oxidase (MAO), α-glucosidase, VEGFR-2, Topoisomerases, Cyclooxygenase (COX)Neurodegenerative diseases, Diabetes, Cancer, Bacterial infections, Inflammation
ReceptorsDopamine (B1211576) D4, 5-HT3Schizophrenia, Nausea
OtherDNA Gyrase, SortasesBacterial infections

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of novel this compound derivatives is no exception. nih.govmdpi.com These computational tools can significantly accelerate the process of identifying and optimizing new drug candidates by analyzing vast datasets to predict molecular properties and activities. nih.gov

Applications of AI/ML in Benzoxazole Research:

Predictive Modeling: AI algorithms can be trained on existing data for benzoxazole compounds to predict their biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Drug Design: Generative AI models can design entirely new benzoxazole derivatives with desired properties. nih.gov These models learn the underlying chemical rules from large databases of molecules and can generate novel structures that are optimized for a specific biological target.

Virtual Screening: AI-driven virtual screening can rapidly evaluate millions of virtual compounds to identify those with the highest probability of binding to a specific target. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.

Retrosynthetic Analysis: AI tools can assist chemists by predicting viable synthetic routes for complex benzoxazole derivatives, making their production more efficient. technologynetworks.com

The table below illustrates the various stages of drug discovery where AI and ML can be applied to streamline the development of new benzoxazole-based therapeutics.

Drug Discovery StageApplication of AI/MLPotential Impact
Target IdentificationAnalyzing biological data to identify novel targets for benzoxazole compounds.Faster identification of new therapeutic opportunities.
Hit IdentificationVirtual screening of large compound libraries.Rapidly find initial compounds with desired activity.
Lead OptimizationPredicting ADMET properties and guiding chemical modifications.Design of safer and more effective drug candidates.
Preclinical DevelopmentPredicting clinical trial outcomes and patient responses.Increased success rate of clinical trials.

Challenges and Opportunities in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. While the therapeutic potential of this compound and its derivatives is significant, several challenges must be overcome to translate these promising compounds into approved medicines. e-century.us

Key Challenges:

Preclinical Models: A significant hurdle is the lack of predictive preclinical models for many diseases. e-century.us Animal models may not accurately reflect human physiology, leading to failures in clinical trials despite promising laboratory results.

Pharmacokinetics and Bioavailability: Ensuring that a compound reaches its target in the body in sufficient concentration and for an adequate duration is a major challenge. Poor solubility, rapid metabolism, or low absorption can limit the effectiveness of a drug.

Toxicity: Unforeseen toxicity is a major cause of drug failure. sci-hub.se Thorough preclinical safety assessment is crucial but cannot always predict all adverse effects in humans.

Cost and Time: The process of bringing a new drug to market is incredibly long and expensive, with high rates of attrition at each stage. sci-hub.se

Opportunities for Advancement:

Despite the challenges, there are also significant opportunities to improve the translational success of benzoxazole-based compounds:

Biomarker Development: Identifying and validating biomarkers can help in selecting the right patient populations for clinical trials and for monitoring treatment response, thereby increasing the chances of success.

Prodrug Strategies: Designing prodrugs, which are inactive compounds that are converted into the active drug in the body, can improve the pharmacokinetic properties and reduce the toxicity of benzoxazole derivatives. nih.gov

Advanced Drug Delivery Systems: Novel drug delivery technologies, such as nanoparticles, can enhance the solubility, stability, and targeted delivery of these compounds.

Collaborative Research: Increased collaboration between academic researchers, pharmaceutical companies, and regulatory agencies can help to streamline the drug development process and address key translational hurdles. e-century.us

The journey from a promising compound like this compound to a clinically approved drug is fraught with challenges, but by leveraging new technologies and collaborative strategies, the potential of the benzoxazole scaffold to yield new and effective medicines remains a significant and exciting prospect.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Methylbenzo[d]oxazol-5-ol?

  • Methodological Answer : Synthesis optimization requires attention to regioselectivity and functional group compatibility. For example, oxidation using H₂O₂ or KMnO₄ may yield side products if competing reactive sites (e.g., hydroxyl or methyl groups) are present. Reduction with NaBH₄ or LiAlH₄ must account for steric hindrance around the oxazole ring. Substitution reactions (e.g., halogenation) require controlled conditions to avoid over-functionalization .
  • Experimental Design : Use reaction monitoring (TLC, HPLC) to track intermediate formation. Table 1 summarizes common reaction conditions:

Reaction TypeReagents/ConditionsKey ByproductsRef.
OxidationH₂O₂ (30%), 50°COxazole ring cleavage
ReductionNaBH₄, EtOH, 0°COver-reduction to amine

Q. How can spectroscopic techniques distinguish this compound from its structural analogs?

  • Methodological Answer : ¹H NMR is critical for distinguishing substituent positions. For example, the methyl group at position 2 in this compound shows a singlet at δ ~2.70 ppm, while the hydroxyl proton at position 5 appears as a broad peak around δ ~9.7 ppm. IR spectroscopy confirms the oxazole C=N stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹) .
  • Data Validation : Compare experimental spectra with computational simulations (DFT) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. What strategies address contradictions in reactivity data for this compound derivatives?

  • Contradiction Analysis : Discrepancies in reported yields for halogenation reactions (e.g., bromination) may arise from solvent polarity or catalyst choice. For instance, using DMF as a solvent increases electrophilic substitution rates but may promote side reactions with the oxazole nitrogen .
  • Resolution Framework :

Replicate experiments under identical conditions.

Use high-resolution mass spectrometry (HRMS) to confirm product identity.

Apply multivariate analysis (e.g., PCA) to isolate variables causing yield variability .

Q. How can this compound be leveraged in pharmacological scaffold design?

  • Mechanistic Insights : The compound’s oxazole ring serves as a bioisostere for peptide bonds, enhancing metabolic stability. Derivatives like N-(2-Chloro-5-nitropyridin-4-yl)-2-methylbenzo[d]oxazol-6-amine (S25) exhibit kinase inhibition potential, validated via in vitro assays .
  • Experimental Optimization : Introduce substituents at position 5 (e.g., carboxamide groups) to modulate solubility and target binding. Table 2 highlights structure-activity relationships (SAR):

DerivativeSubstituent (Position)Bioactivity (IC₅₀)Ref.
S256-NH-C₆H₃ClNO₂0.8 µM (Kinase X)
BD7534235-OHInactive

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative stress?

  • Methodological Approach : Use LC-MS/MS to detect transient intermediates like oxazole ring-opened aldehydes or nitriles. For example, oxidation with KMnO₄ generates benzoic acid derivatives, identifiable via exact mass matching (e.g., [M+H]+ = 163.0546) .
  • Data Interpretation : Cross-reference degradation pathways with computational models (e.g., Gaussian) to predict stability under physiological conditions .

Methodological Resources

  • Synthesis Protocols : Refer to PubChem’s reaction database for step-by-step procedures .
  • Spectroscopic Data : Access ¹H/¹³C NMR assignments in supplementary materials of RSC Medicinal Chemistry .
  • Safety & Handling : Review SDS guidelines for handling reactive intermediates (e.g., halogenated derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.